molecular formula C22H11ClIN3O7 B11535084 (4E)-2-(2-chloro-5-iodophenyl)-4-[3-(2,4-dinitrophenoxy)benzylidene]-1,3-oxazol-5(4H)-one

(4E)-2-(2-chloro-5-iodophenyl)-4-[3-(2,4-dinitrophenoxy)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11535084
M. Wt: 591.7 g/mol
InChI Key: GVUJJTXOTUSRPI-GIJQJNRQSA-N
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Description

The compound (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic molecule characterized by its unique structure, which includes a chlorinated and iodinated phenyl group, a dinitrophenoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The initial steps often include the halogenation of phenyl rings and the formation of the oxazole ring through cyclization reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for precise control of reaction parameters would be essential to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the nitro groups present in the compound.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or hydroxylamines.

Scientific Research Applications

(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar halogenated phenyl groups.

    Nitrophenols: Compounds containing nitro groups attached to phenyl rings.

    Oxazole Derivatives: Compounds with similar oxazole ring structures.

Uniqueness

The uniqueness of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H11ClIN3O7

Molecular Weight

591.7 g/mol

IUPAC Name

(4E)-2-(2-chloro-5-iodophenyl)-4-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C22H11ClIN3O7/c23-17-6-4-13(24)10-16(17)21-25-18(22(28)34-21)9-12-2-1-3-15(8-12)33-20-7-5-14(26(29)30)11-19(20)27(31)32/h1-11H/b18-9+

InChI Key

GVUJJTXOTUSRPI-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C/3\C(=O)OC(=N3)C4=C(C=CC(=C4)I)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)I)Cl

Origin of Product

United States

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